Home > Products > Screening Compounds P136540 > 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one - 2034485-85-1

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

Catalog Number: EVT-2579783
CAS Number: 2034485-85-1
Molecular Formula: C16H21N3O2
Molecular Weight: 287.363
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is particularly noted for its potential applications as a pharmaceutical agent, especially in the development of Bcl-2 inhibitors, which are relevant in cancer therapy . The structural complexity and functional groups present in 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one make it a subject of interest for synthetic organic chemistry and drug design.

Synthesis Analysis

The synthesis of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be achieved through several methods, often involving multi-step reactions. While specific protocols may vary, a common approach includes:

  1. Formation of the Imidazolidinone Core:
    • Starting materials typically include appropriate imines or amines and carbonyl compounds.
    • The reaction conditions often involve heating under reflux with catalysts such as Lewis acids or bases to facilitate ring closure.
  2. Introduction of the Phenylazepane Moiety:
    • The phenylazepane group can be introduced via nucleophilic substitution or coupling reactions.
    • This step may require the use of protecting groups to prevent unwanted reactions during synthesis.
  3. Purification:
    • The final product is usually purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Technical parameters such as temperature, reaction time, and molar ratios of reactants are crucial for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be described as follows:

  • Molecular Formula: C15_{15}H18_{18}N2_{2}O
  • Molecular Weight: Approximately 246.32 g/mol
  • Structural Features:
    • The imidazolidinone ring consists of two nitrogen atoms within a five-membered ring.
    • The phenylazepane substituent introduces a seven-membered ring containing nitrogen, contributing to the compound's rigidity and potential interaction with biological targets.

X-ray crystallography or advanced NMR techniques could provide further insights into the three-dimensional conformation and spatial arrangement of atoms within the molecule, revealing intramolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is likely to participate in various chemical reactions typical for imidazolidinones:

  • Nucleophilic Substitution: The carbonyl group can act as an electrophile, allowing nucleophiles to attack and form new bonds.
  • Hydrolysis: Under acidic or basic conditions, the carbonyl group may undergo hydrolysis, leading to the formation of carboxylic acids or amines.
  • Reduction Reactions: The carbonyl functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

The mechanism of action for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is primarily linked to its role as a Bcl-2 inhibitor. Bcl-2 is an anti-apoptotic protein that plays a critical role in regulating cell death:

  1. Binding Affinity: The compound likely binds to the Bcl-2 protein, inhibiting its function and promoting apoptosis in cancer cells.
  2. Disruption of Protein Interactions: By interfering with Bcl-2's ability to interact with pro-apoptotic proteins, it shifts the balance towards cell death.

Further studies involving molecular docking simulations could elucidate specific binding sites and affinities, enhancing our understanding of its therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.
  • Melting Point: Specific melting point data would need experimental determination but can be expected based on similar compounds.

These properties are essential for formulating the compound into drug delivery systems.

Applications

The applications of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one extend primarily into medicinal chemistry:

  1. Cancer Therapy: As a Bcl-2 inhibitor, it holds promise for treating various cancers by promoting apoptosis in malignant cells.
  2. Research Tool: It can serve as a model compound in studies aimed at understanding apoptosis mechanisms and developing new therapeutic agents targeting similar pathways.

Ongoing research may uncover additional applications in other therapeutic areas or lead to derivatives with enhanced efficacy and selectivity.

Synthetic Methodologies and Optimization

Multi-Step Synthesis Strategies for Imidazolidinone Core Formation

The construction of the imidazolidin-2-one core represents a critical initial phase in synthesizing 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one. Two principal methodologies dominate this process, each with distinct advantages in terms of atom economy and functional group tolerance.

Carbonylative Cyclization: The most efficient approach employs carbonyl transfer agents to convert 1,2-diamines into the cyclic urea structure. Carbonyldiimidazole (CDI) serves as a preferred carbonyl source due to its controlled reactivity and commercial availability. This method involves reacting 1,2-diaminoethane derivatives with CDI in anhydrous tetrahydrofuran or dichloromethane under nitrogen atmosphere, typically at 0-25°C for 2-4 hours. The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of CDI, forming a carbonylimidazolide intermediate. Subsequent intramolecular cyclization by the secondary amine generates the imidazolidin-2-one ring with imidazole as a byproduct [2] [9]. Catalytic amounts (5-10 mol%) of 4-dimethylaminopyridine significantly enhance reaction kinetics and yields (typically 75-90%) by facilitating carbonyl transfer [2].

Alternative Carbonyl Sources: Phosgene equivalents like triphosgene offer cost advantages but present handling challenges due to toxicity and moisture sensitivity. These reagents require carefully controlled conditions: slow addition to cooled (-10°C) diamine solutions in the presence of tertiary amine bases (e.g., triethylamine) to buffer generated hydrogen chloride. While yielding 65-80% of the imidazolidinone core, this method necessitates rigorous purification to remove ionic byproducts [2]. Sustainable approaches utilize dialkyl carbonates (dimethyl carbonate, diethyl carbonate) activated by Lewis acid catalysts like copper(II) nitrate. This method operates at elevated temperatures (80-120°C) and achieves moderate yields (50-70%) but improves atom economy [2].

Table 1: Comparison of Imidazolidinone Core Formation Methods

Carbonyl SourceConditionsCatalyst/AdditiveYield RangeAdvantages/Limitations
Carbonyldiimidazole (CDI)0-25°C, anhydrous THF/DCM4-Dimethylaminopyridine (5-10 mol%)75-90%High purity, mild conditions; higher cost
Triphosgene-10°C to RT, base requiredTriethylamine65-80%Cost-effective; toxicity concerns, byproduct removal
Dimethyl carbonate80-120°C, sealed vesselCopper(II) nitrate (10 mol%)50-70%Sustainable; moderate yields, higher temperatures

Functionalization of the Phenylazepane Moiety: Nucleophilic Substitution and Coupling Reactions

The introduction and modification of the 3-phenylazepane subunit requires strategic bond formation between the seven-membered azepane ring and the imidazolidinone core or its precursors. Two principal synthetic approaches have been developed, each offering distinct regioselectivity profiles.

Nucleophilic Displacement: This method utilizes activated intermediates where the azepane nitrogen is rendered electrophilic. A highly effective protocol involves converting the azepane amine to the corresponding carbamoyl chloride using triphosgene in toluene at 0°C. This reactive species is subsequently treated with the pre-formed imidazolidinone anion (generated by deprotonation with sodium hydride in dimethylformamide) at -20°C to room temperature. This stepwise approach achieves 60-75% yields of the coupled product while minimizing dimerization. Protecting group strategies (e.g., tert-butoxycarbonyl for the azepane nitrogen) are often essential when functional groups with competing reactivity exist elsewhere in the molecule [3].

Transition Metal-Catalyzed Coupling: Palladium-catalyzed reactions offer superior tolerance for complex molecular architectures. Buchwald-Hartwig amination connects halogenated phenylazepanes (e.g., 3-(4-bromophenyl)azepane) with the imidazolidinone nitrogen. Optimal conditions employ palladium(II) acetate (3-5 mol%), XPhos ligand (6-10 mol%), and cesium carbonate base in toluene at 80-100°C. This method provides excellent regiocontrol (yields 70-85%) for attaching the phenylazepane moiety after imidazolidinone ring formation, particularly valuable for late-stage diversification [3]. Direct coupling between phenylazepane carboxylic acids and the imidazolidinone nitrogen is achieved using peptide coupling agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide combined with hydroxybenzotriazole in dichloromethane efficiently forms the critical amide bond (1-(3-Phenylazepane-1-carbonyl) linkage) with minimal racemization at stereocenters, yielding 80-92% of the coupled product [5].

Catalytic Approaches in Asymmetric Synthesis and Ring-Closing Metathesis

Advanced catalytic methodologies enable precise stereocontrol and efficient ring formation critical for synthesizing enantiomerically pure 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one derivatives.

Asymmetric Hydrogenation: Chiral 3-phenylazepane precursors are synthesized via rhodium-catalyzed enantioselective hydrogenation of tetrasubstituted enamides. Using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos) with [Rh(nbd)₂]BF₄ precatalyst under 50-100 psi hydrogen pressure in methanol at 25°C achieves enantiomeric excesses exceeding 95%. The chiral azepane is then coupled to the imidazolidinone core via carbamoyl chloride or direct amidation routes, preserving stereochemical integrity .

Ring-Closing Metathesis (RCM): Construction of the azepane ring itself employs Grubbs' catalysis. Diallylamine derivatives containing appropriate phenyl substituents undergo RCM using Grubbs II catalyst (5-7 mol%) in dichloromethane under reflux. Subsequent catalytic hydrogenation (Pd/C, H₂) saturates the resulting dihydroazepine, yielding the saturated 3-phenylazepane scaffold in 65-80% yield over two steps. This approach offers significant flexibility for introducing diverse substituents at the azepane 3-position [3].

Palladium-Catalyzed Carbonylation: A highly atom-economical route to the entire molecular framework utilizes palladium iodide/potassium iodide catalytic systems under oxidative conditions. This method enables the direct carbonylative cyclization of appropriately functionalized precursors (e.g., aminoethylamino-phenyl derivatives) using carbon monoxide and oxygen. Operating at 10 bar CO pressure and 90-100°C in dimethylacetamide solvent, this system generates water as the only byproduct. The catalytic cycle involves nitrogen palladation, CO insertion, and intramolecular nucleophilic displacement, achieving 60-75% yields of the bicyclic target structure [2].

Purification Techniques: Recrystallization vs. Chromatographic Methods

Isolation of pure 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one requires careful selection of purification techniques due to the compound's intermediate polarity and potential for residual solvents or byproducts.

Recrystallization: This method is preferred for large-scale (>1 gram) purification due to its scalability and superior purity outcomes. Optimal solvent systems include ethyl acetate/n-hexane mixtures (3:1 v/v) or ethanol/water (4:1 v/v). The compound exhibits moderate solubility in ethyl acetate at elevated temperatures (50-60°C) but low solubility at 0-5°C, enabling efficient recovery (crystallization yields 70-85%). Slow cooling rates (0.5°C/minute) promote the formation of large, pure crystals that readily exclude impurities. For particularly stubborn impurities (e.g., dimeric ureas), sequential recrystallization from toluene followed by ethanol/water provides pharmaceutical-grade purity (>99.5% by HPLC). The crystalline form obtained from ethyl acetate/hexane is typically a non-hygroscopic polymorph suitable for long-term storage [4].

Chromatographic Purification: Silica gel chromatography remains indispensable for small-scale (<500 mg) purification or for separating complex mixtures of closely related analogs. Elution typically employs gradient systems starting with ethyl acetate in hexane (30% v/v) progressing to ethyl acetate/methanol (95:5 v/v). The target compound exhibits an Rf ≈ 0.35 in ethyl acetate/hexane (1:1) on analytical TLC. For more challenging separations (e.g., removal of des-phenyl impurities), medium-pressure liquid chromatography on reversed-phase C18 silica with acetonitrile/water gradients (40-70% acetonitrile over 30 minutes) offers superior resolution. Chromatographic recovery ranges from 60-75%, significantly lower than recrystallization due to irreversible adsorption on silica surfaces [4].

Table 2: Purification Performance Comparison

TechniqueOptimal ConditionsRecovery YieldPurity AchievableBest Application Scope
RecrystallizationEthyl acetate/hexane (3:1), slow cooling 50°C → 5°C70-85%>99.5% (HPLC)Large-scale production (>1g), final API purification
Flash ChromatographySilica gel, EtOAc/hexane (30%→70%) → EtOAc/MeOH (95:5)60-75%95-98%Small-scale (<500mg), removal of structurally similar impurities
Reversed-Phase MPLCC18 silica, CH₃CN/H₂O (40%→70% CH₃CN)65-80%>99%Separation of polar byproducts, diastereomer resolution

Yield Optimization Through Reaction Parameter Modulation

Maximizing the overall yield of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one requires systematic optimization of critical reaction parameters across the synthetic sequence.

Temperature Effects: The imidazolidinone cyclization exhibits strong temperature dependence. Below 20°C, CDI-mediated cyclization proceeds slowly but provides excellent chemoselectivity (>95% conversion in 24 hours). At 50°C, reaction completion occurs within 2 hours but may generate 5-8% of the bis-urea byproduct through over-reaction. The optimal compromise is 30-35°C for 6 hours, achieving >98% conversion with ≤2% bis-urea formation. Conversely, the amide coupling step between phenylazepane carboxylic acid and imidazolidinone benefits from mild exothermicity – yields increase from 75% at 0°C to 92% at 25°C, but further elevation to 40°C provides no improvement while risking epimerization of chiral centers .

Solvent Engineering: Solvent polarity dramatically influences reaction rates and equilibria. Apolar solvents (toluene, dichloromethane) favor nucleophilic displacement pathways by avoiding competitive solvation of nucleophiles. The coupling of phenylazepane carbamoyl chloride with imidazolidinone proceeds optimally in tetrahydrofuran (85% yield) due to balanced solvation of both the nucleophile and the ionic intermediates. Polar aprotic solvents like dimethylformamide accelerate reactions but promote elimination side products (up to 15% in dimethylformamide vs. <5% in tetrahydrofuran). For catalytic ring-closing metathesis, dilution is critical – concentrations below 0.05 M in dichloromethane suppress oligomerization, increasing azepane yields from 50% to 78% [2].

Catalyst and Stoichiometry Optimization: Precise stoichiometric control prevents wasteful byproduct formation. Employing 1.05 equivalents of CDI relative to diamine maximizes imidazolidinone yield while minimizing residual diamine (<1%) and avoiding excess CDI-derived impurities. For palladium-catalyzed steps, potassium iodide additive is essential – at 30 mol% relative to palladium(II) iodide, it prevents catalyst precipitation as palladium metal while enhancing turnover frequency 3-fold through formation of soluble tetraiodopalladate species. Substrate-to-catalyst ratios of 100:1 provide optimal cost efficiency without compromising yield in ring-closing metathesis [2].

Table 3: Reaction Parameter Optimization for Key Synthetic Steps

Reaction StepCritical ParameterBaseline ConditionOptimized ConditionYield Improvement
Imidazolidinone cyclization (CDI)Temperature0-5°C30-35°C75% → 90%
Phenylazepane-imidazolidinone couplingSolventDichloromethaneTetrahydrofuran70% → 85%
Palladium-catalyzed carbonylationKI additiveNone30 mol% (vs Pd)45% → 65%
Ring-closing metathesis (RCM)Concentration0.2 M0.05 M50% → 78%

Properties

CAS Number

2034485-85-1

Product Name

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

IUPAC Name

1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one

Molecular Formula

C16H21N3O2

Molecular Weight

287.363

InChI

InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20)

InChI Key

XJXCFJHHHHDTPB-UHFFFAOYSA-N

SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.